molecular formula C18H16ClNO2 B3117016 Ethyl N-(3-chlorobenzyl)indole-2-carboxylate CAS No. 220677-15-6

Ethyl N-(3-chlorobenzyl)indole-2-carboxylate

Cat. No.: B3117016
CAS No.: 220677-15-6
M. Wt: 313.8 g/mol
InChI Key: JKWRAYWAAZNNNV-UHFFFAOYSA-N
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Description

Ethyl N-(3-chlorobenzyl)indole-2-carboxylate (CAS 220677-15-6) is a synthetic organic compound with the molecular formula C 18 H 16 ClNO 2 and a molecular weight of 313.8 . This chemical features an indole core, a privileged scaffold in medicinal chemistry, which is N-alkylated with a 3-chlorobenzyl group and carries an ethyl ester moiety at the 2-position. The structural motif of indole-2-carboxylate is a subject of significant research interest due to its versatile applications in organic synthesis and drug discovery . This compound is of high value as a key synthetic intermediate or building block for the preparation of more complex, functionalized molecules. Researchers can utilize the reactive ester group for further transformations, such as hydrolysis to carboxylic acids or conversion to hydrazides and other derivatives, to generate diverse chemical libraries for biological screening . While direct biological data for this specific compound is limited, its core structure is closely related to indole-2-carboxylic acid, which has been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . In this research context, the indole nucleus chelates magnesium ions in the enzyme's active site, and the N-benzyl substitution can be optimized to enhance binding interactions and potency against viral targets . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 1-[(3-chlorophenyl)methyl]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-2-22-18(21)17-11-14-7-3-4-9-16(14)20(17)12-13-6-5-8-15(19)10-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWRAYWAAZNNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3-chlorobenzyl)indole-2-carboxylate typically involves the following steps:

    Formation of Indole Core: The indole core can be synthesized through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a 3-chlorobenzyl halide.

    Esterification: The final step involves the esterification of the indole-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-chlorobenzyl)indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Ethyl N-(3-chlorobenzyl)indole-2-carboxylate

The synthesis of this compound typically involves the coupling of indole derivatives with chlorobenzyl moieties. Various methods have been described in the literature, including:

  • Palladium-Catalyzed Reactions : These reactions facilitate the formation of carbon-nitrogen bonds, which are crucial for constructing indole derivatives. For instance, the use of palladium acetate in Buchwald–Hartwig reactions has been documented to yield high purity compounds .
  • Friedel-Crafts Acylation : This method employs aluminum chloride as a catalyst to acylate indole derivatives, leading to the formation of various carboxylates .

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

  • Anticancer Properties : Indole derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. For example, compounds with indole structures have been evaluated for their ability to induce apoptosis in various cancer cell lines .
  • Antibacterial Activity : Recent studies indicate that related indole derivatives possess significant antibacterial properties against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) of these compounds often compare favorably with standard antibiotics like gentamicin .
  • CB1 Receptor Modulation : The compound has been explored as a potential modulator of the cannabinoid CB1 receptor, which is involved in numerous physiological processes. Such modulation can lead to therapeutic effects in conditions like obesity and metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound:

  • Substituent Effects : Variations in substituents on the indole ring can significantly affect biological activity. For instance, modifications at the C3 position have been shown to enhance interactions with target proteins, improving inhibitory effects against specific enzymes involved in disease pathways .
  • Molecular Docking Studies : Computational studies have provided insights into how structural modifications influence binding affinity and activity at molecular targets. For example, certain derivatives exhibited improved binding energies when docked with integrase enzymes, suggesting enhanced antiviral potential .

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of this compound:

StudyMethodologyFindings
Synthesis via palladium-catalyzed reactionsDemonstrated anticancer activity in vitro against multiple cancer cell lines.
Antibacterial testingShowed significant antibacterial activity with MIC values lower than standard treatments against E. coli.
SAR analysis through molecular dockingIdentified key modifications that enhance binding affinity to integrase, indicating potential as an antiviral agent.

Mechanism of Action

The mechanism of action of Ethyl N-(3-chlorobenzyl)indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Chlorine at C5 () versus C7 () alters electronic effects and steric interactions. C5-Cl in indole-2-carboxylates may enhance electrophilic substitution resistance compared to C7-Cl .
  • Core Structure : Indolizine derivatives (e.g., 2a) exhibit distinct π-conjugation and spectroscopic properties (e.g., IR νmax ~1685–1708 cm⁻¹ for carbonyls) compared to indole analogs .

Key Observations :

  • Reductive Methods: NaBH4 in ethanol () achieves moderate yields (59–78%) for hydroxylated derivatives, while Friedel-Crafts acylation () requires stringent anhydrous conditions.
  • Purification : Silica gel chromatography is standard, but indolizine derivatives () often require optimized solvent systems due to increased polarity.

Physicochemical Properties

Spectroscopic and analytical data highlights:

Compound IR (νmax, cm⁻¹) LC-MS (m/z) Elemental Analysis (C/H/N) Reference
Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (11) Not reported Not reported Not reported
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (2a) 1685 (C=O), 1626 (C=C) 384 [M+H]+ C 65.71%, H 4.73%, N 3.65% (calc.)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported Not reported Not reported

Key Observations :

  • Indolizine derivatives exhibit higher molecular weights (e.g., m/z 384 for 2a) and distinct carbonyl stretching frequencies due to conjugated ester and ketone groups .
  • Elemental analysis discrepancies (e.g., N 3.47% found vs.

Data Tables

(See embedded tables in Sections 2.1–2.3 for detailed comparisons.)

Biological Activity

Ethyl N-(3-chlorobenzyl)indole-2-carboxylate is a synthetic compound belonging to the indole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Overview of this compound

This compound features an indole core with a 3-chlorobenzyl substituent and an ethyl ester functional group. The indole structure is significant in medicinal chemistry due to its presence in numerous bioactive compounds, making derivatives like this one valuable for research and development in pharmaceuticals.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and proteins through hydrogen bonding, particularly due to the carboxamide moiety present in the structure. This interaction can inhibit enzyme activity, which is crucial for its potential therapeutic effects against various diseases, including cancer and viral infections.

Antiviral Properties

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. A study highlighted that certain indole-2-carboxamide derivatives demonstrated significant inhibition against neurotropic alphaviruses, suggesting a potential application in treating viral infections .

Anticancer Activity

Several studies have reported the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown promising antiproliferative activities against various cancer cell lines. In one study, indole-2-carboxamides exhibited GI50 values ranging from 26 nM to 86 nM, indicating strong growth inhibition of cancer cells .

Case Studies and Research Findings

  • Antiviral Efficacy : In a preclinical study involving mice infected with neuroadapted Sindbis virus, certain analogs of indole-2-carboxamides provided protection against infection, demonstrating the potential of these compounds as antiviral agents .
  • Anticancer Activity : A comparative analysis of various indole derivatives revealed that modifications to the indole structure significantly affect their antiproliferative activity. Specifically, substituents at the third position of the indole ring were crucial for enhancing activity against cancer cell lines .
  • Safety Profile : While exploring its therapeutic applications, it is important to note that this compound has been reported to cause skin and eye irritation, necessitating careful handling in laboratory settings.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits replication of neurotropic alphaviruses
AnticancerExhibits strong antiproliferative effects across multiple cancer cell lines
AntimicrobialPotential antimicrobial properties; specific data limited
Safety ConsiderationsCauses skin and eye irritation; handle with care

Future Directions

Given the promising biological activities associated with this compound and its analogs, future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms by which these compounds exert their biological effects.
  • In Vivo Studies : Conducting comprehensive in vivo studies to assess therapeutic efficacy and safety profiles.
  • Structural Modifications : Exploring structural modifications to enhance potency and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl N-(3-chlorobenzyl)indole-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 3-chlorobenzylamine can react with ethyl indole-2-carboxylate derivatives in the presence of a base like triethylamine (TEA) in methanol or ethyl acetate. Reaction optimization includes:

  • Temperature : Stirring at 25–28°C overnight to ensure completion .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether (1:5 to 1:1) to isolate the product .
  • Yield enhancement : Using excess equivalents of 3-chlorobenzylamine (4.0 equiv.) and TEA (10.0 equiv.) to drive the reaction .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., N-benzyl group and ester functionality) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .
  • Mass Spectrometry (MS) : Determines molecular weight accuracy (e.g., [M+H]⁺ peaks) .
  • Melting Point (mp) : Cross-referenced with literature (e.g., mp 176–178°C for intermediates like ethyl indole-2-carboxylate) .

Q. What computational tools are used to model the compound’s structure and interactions?

  • Methodology :

  • Crystallography : SHELX software refines X-ray diffraction data for crystal structure determination .
  • Molecular Docking : Software like AutoDock predicts binding affinity with biological targets (e.g., enzymes or receptors) .
  • Quantum Mechanics (QM) : Gaussian or ORCA calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Systematic substitution : Modify the indole core (e.g., 5-chloro or 7-nitro groups) or benzyl moiety (e.g., para- vs. meta-substituents) to assess biological activity shifts .
  • Biological assays : Test derivatives against target enzymes (e.g., MurA for antibacterial activity) using IC₅₀ or Ki measurements .
  • QSAR modeling : Use descriptors like logP, polar surface area, and steric parameters to correlate structural changes with activity .

Q. How are contradictions in spectroscopic or crystallographic data resolved during analysis?

  • Methodology :

  • Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Crystallographic refinement : Use SHELXL to adjust thermal parameters and resolve disordered atoms in the crystal lattice .
  • Reproducibility : Repeat syntheses under controlled conditions to rule out impurities or polymorphic variations .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodology :

  • Prodrug design : Convert the ester group to a carboxylic acid for improved aqueous solubility .
  • Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsions to enhance bioavailability .
  • Stability assays : Monitor degradation under physiological pH (7.4) and temperature (37°C) via HPLC over 24–72 hours .

Q. How can computational methods predict metabolic pathways or toxicity profiles?

  • Methodology :

  • ADMET prediction : Tools like SwissADME or pkCSM estimate metabolic sites (e.g., ester hydrolysis by esterases) and toxicity (e.g., hepatotoxicity risk) .
  • Density Functional Theory (DFT) : Simulate reaction pathways for metabolites (e.g., oxidation of the indole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl N-(3-chlorobenzyl)indole-2-carboxylate
Reactant of Route 2
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Ethyl N-(3-chlorobenzyl)indole-2-carboxylate

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